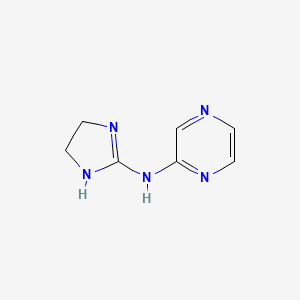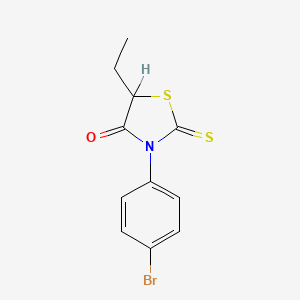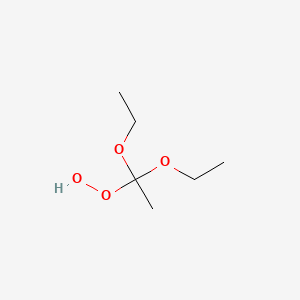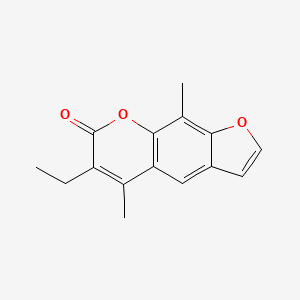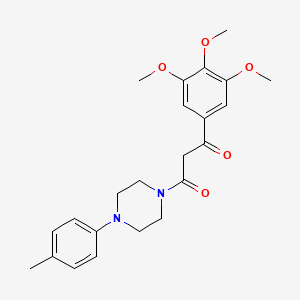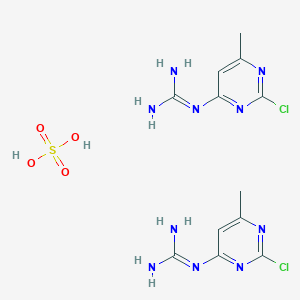
2-Chloro-4-guanidino-6-methylpyrimidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-guanidino-6-methylpyrimidine sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate typically involves the reaction of 2-Chloro-4-methylpyrimidine with guanidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-guanidino-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce different pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-guanidino-6-methylpyrimidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has an amino group instead of a guanidino group.
2-Chloro-4-methylpyrimidine: This is a precursor in the synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its guanidino group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
32090-62-3 |
|---|---|
Molekularformel |
C12H18Cl2N10O4S |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
2-(2-chloro-6-methylpyrimidin-4-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(12-6(8)9)11-5(7)10-3;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
XOOFIQQHTGYEJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)Cl)N=C(N)N.CC1=CC(=NC(=N1)Cl)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



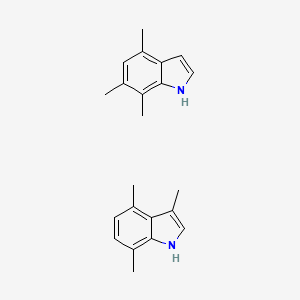

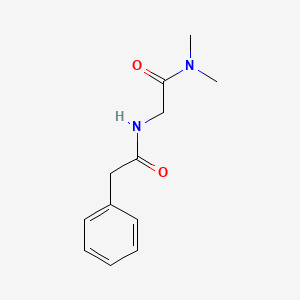
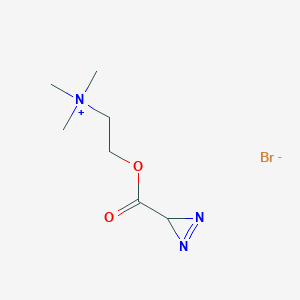
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
